



# Application Notes: Glesatinib Solubility and Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

## **Abstract**

Glesatinib (MGCD265) is a potent, orally bioavailable dual inhibitor of the c-MET and Smoothened (SMO) signaling pathways.[1][2] It also demonstrates inhibitory activity against other receptor tyrosine kinases (RTKs) such as VEGFR, TIE-2, and AXL, which are implicated in tumor proliferation and angiogenesis.[3][4] Proper solubilization and preparation of glesatinib are critical for accurate and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation of glesatinib solutions using Dimethyl Sulfoxide (DMSO) and subsequent dilutions for various research applications.

## **Glesatinib Solubility and Storage**

**Glesatinib** exhibits high solubility in DMSO, but is practically insoluble in aqueous solutions.[1] [5] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][5]

Table 1: Solubility of Glesatinib



Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	up to 100 mg/mL	~161.36 mM	Use of fresh, anhydrous DMSO is highly recommended. [1]
DMSO	50 mg/mL	~76.20 mM	May require sonication to fully dissolve.[5]
Ethanol	1 mg/mL	~1.61 mM	[1]
Water	Insoluble	Insoluble	[1][5]

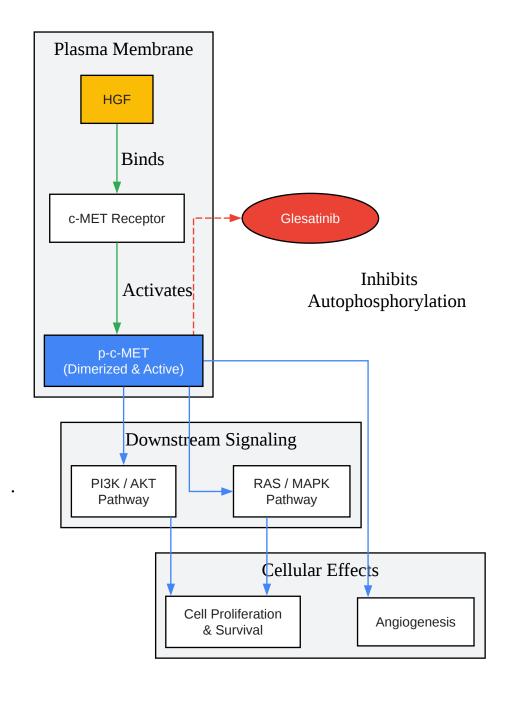
Table 2: Storage of Glesatinib Stock Solutions

Solution Type	Storage Temperature	Stability Period	Recommendations
DMSO Stock Solution	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.[4][5][6]
DMSO Stock Solution	-80°C	6 months	Preferred for long- term storage.[4][5][6]
Powder	-20°C	up to 3 years	Store sealed and away from moisture. [7]

# **Glesatinib Signaling Pathway**

**Glesatinib** is an ATP-competitive inhibitor that primarily targets the c-MET receptor tyrosine kinase.[8] Binding of its ligand, Hepatocyte Growth Factor (HGF), normally induces c-MET dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways like PI3K/AKT and RAS/MAPK. **Glesatinib** blocks this phosphorylation event, thereby inhibiting signal transduction.





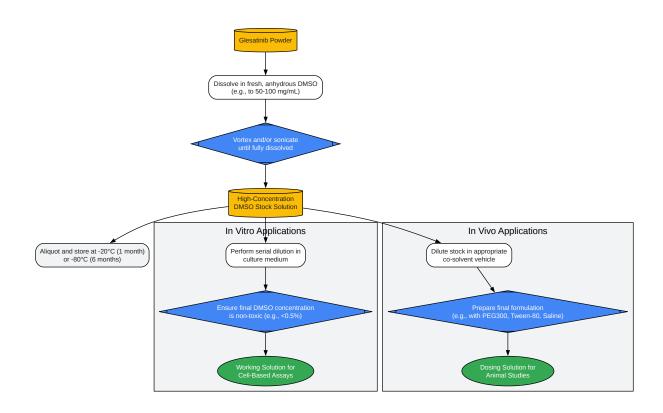
Click to download full resolution via product page

Caption: Glesatinib inhibits the HGF-induced c-MET signaling pathway.

# **Experimental Protocols Workflow for Solution Preparation**

The following diagram outlines the general workflow for preparing **glesatinib** solutions for both in vitro and in vivo studies.





Click to download full resolution via product page

Caption: General workflow for **glesatinib** solution preparation.

## Protocol for Preparing a 100 mM DMSO Stock Solution



#### Materials:

- Glesatinib powder (MW: 619.16 g/mol for free base)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

#### Procedure:

- Calculation: Determine the mass of glesatinib required. To prepare 1 mL of a 100 mM stock solution:
  - Mass (g) = 0.1 mol/L \* 0.001 L \* 619.16 g/mol = 0.0619 g = 61.9 mg
- Weighing: Carefully weigh 61.9 mg of glesatinib powder and place it into a sterile vial.
- Solubilization: Add 1 mL of fresh, anhydrous DMSO to the vial.
- Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[5]
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C for up to 6 months or -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles.[6]

# Protocol for Preparing Working Solutions for In Vitro Assays

#### Procedure:

- Thaw a single aliquot of the **glesatinib** DMSO stock solution at room temperature.
- Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations.



- IMPORTANT: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid cellular toxicity, typically below 0.5%.[6]
- Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO in the culture medium, but without glesatinib.[7]
- If precipitation is observed upon dilution, the process can be performed in a stepwise manner to avoid a rapid change in solvent polarity.

## **Protocols for Preparing Formulations for In Vivo Studies**

For animal studies, **glesatinib** is typically administered in a vehicle containing co-solvents to maintain solubility and improve bioavailability. The final DMSO concentration should be minimized to reduce potential toxicity.[6] These formulations should be prepared fresh before each use.[1]

Protocol A: Formulation with PEG300, Tween-80, and Saline This formulation yields a clear solution with a **glesatinib** solubility of at least 2.5 mg/mL.[5]

- Prepare a vehicle solution by mixing the components in the following ratio:
  - 10% DMSO
  - 40% PEG300
  - 5% Tween-80
  - 45% Saline
- Add the solvents one by one and mix thoroughly between each addition.
- Add the required amount of glesatinib DMSO stock solution to the pre-mixed vehicle to achieve the final desired dosing concentration.

Protocol B: Formulation with PEG400 and Saline This formulation has been used for oral gavage in mouse models.[8]

Prepare a vehicle solution by mixing the components in the following ratio:



- 5% DMSO
- 45% PEG400
- 50% Saline
- Add the required amount of glesatinib DMSO stock solution to the pre-mixed vehicle to achieve the final desired dosing concentration (e.g., 60 mg/kg).[8]

Protocol C: Formulation with Corn Oil This formulation is suitable for oral administration.[5]

- Prepare a vehicle solution by mixing the components in the following ratio:
  - 10% DMSO
  - 90% Corn Oil
- Add the required amount of glesatinib DMSO stock solution (e.g., a 10 mg/mL stock) to the corn oil and mix thoroughly to create a homogenous solution or suspension.[1][5]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]







 To cite this document: BenchChem. [Application Notes: Glesatinib Solubility and Preparation in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671580#glesatinib-solubility-and-preparation-indmso]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com